Cas no 4651-51-8 (22,23-Dihydrobrassicasterol)

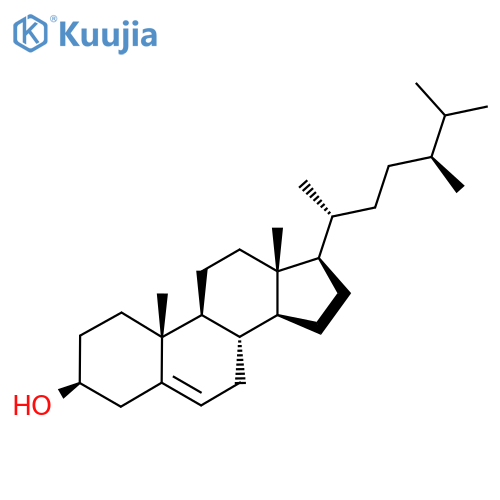

22,23-Dihydrobrassicasterol structure

商品名:22,23-Dihydrobrassicasterol

22,23-Dihydrobrassicasterol 化学的及び物理的性質

名前と識別子

-

- 22-DIHYDROBRASSICASTEROL

- 24-epicampesterol

- 22,23-Dihydrobrassicasterol

- Ergost-5-en-3beta-ol

- CAMPESTEROL

- (3beta)-ergost-5-en-3-ol

- Dihydrobrassicasterol

- 24-epi-campesterol

- Ergost-5-en-3-ol, (3beta)-

- Delta5-campesterol

- Campesterol, ~65%

- delta22-Dihydrobrassicasterol

- 24-methyl-5-cholestene-3beta-ol

- SCHEMBL3341194

- NS00099793

- AKOS030531948

- (24S)-beta-Methyl cholesterol

- Q27109255

- (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

- (3S,8S,9S,10R,13R,14S,17R)-17-((2R,5S)-5,6-Dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

- DTXSID501016075

- CHEBI:19809

- CHEMBL485421

- 2-Ammonio-2-phenylpent-4-enoate

- (S)-Campesterol

- (24S)-methylcholest-5-en-3beta-ol

- HY-N1459A

- 22-Dihydrobrassicosterol

- LMST01030096

- 4651-51-8

- CS-0135141

- Campesterol; (3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

- G13232

- DA-69261

- 474-62-4

- Ergost-5-en-3-beta-ol

-

- MDL: MFCD00010475

- インチ: 1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1

- InChIKey: SGNBVLSWZMBQTH-ZRUUVFCLSA-N

- ほほえんだ: O[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CC[C@H](C)C(C)C)CC[C@H]21

計算された属性

- せいみつぶんしりょう: 400.370516150g/mol

- どういたいしつりょう: 400.370516150g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 620

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 8.8

22,23-Dihydrobrassicasterol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-N1459A-1mg |

(S)-Campesterol |

4651-51-8 | 1mg |

¥1320 | 2024-07-20 | ||

| MedChemExpress | HY-N1459A-5mg |

(S)-Campesterol |

4651-51-8 | 5mg |

¥3344 | 2024-07-20 | ||

| MedChemExpress | HY-N1459A-10mg |

(S)-Campesterol |

4651-51-8 | 10mg |

¥5360 | 2024-07-20 |

22,23-Dihydrobrassicasterol 関連文献

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

4651-51-8 (22,23-Dihydrobrassicasterol) 関連製品

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量